molecular formula C24H22FN3 B3753358 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine

4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine

Cat. No.: B3753358
M. Wt: 371.4 g/mol
InChI Key: KVBPIEMYTZGDOT-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine is a Schiff base derivative featuring a fluorene group linked to a piperazine ring, which is further conjugated to a 2-fluorobenzylidene moiety via an imine bond. This compound combines the rigid, planar structure of fluorene with the flexibility of the piperazine ring and the electronic effects of the fluorine substituent.

Properties

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3/c25-23-12-6-1-7-18(23)17-26-28-15-13-27(14-16-28)24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBPIEMYTZGDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine typically involves the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be introduced through a Friedel-Crafts alkylation reaction using fluorene and an appropriate alkylating agent.

    Formation of the Piperazine Core: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Condensation Reaction: The final step involves the condensation of the fluorenyl group with the piperazine core and the 2-fluorobenzylidene group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated fluorenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The fluorenyl and fluorobenzylidene groups may interact with biological macromolecules, leading to modulation of their activity. The piperazine core can interact with receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table summarizes key structural differences and similarities with analogs from the evidence:

Compound Name Substituent on Imine Group Key Functional Groups Molecular Weight Notable Properties/Applications References
4-(9H-Fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine 2-fluorobenzylidene Fluorene, Piperazine, Fluorinated imine 354.45* Anticancer potential, electronic materials
4-(9H-Fluoren-9-yl)-N-(pyridin-4-ylmethylene)piperazin-1-amine Pyridin-4-ylmethylene Pyridine ring 354.457 Enhanced hydrogen bonding capability
4-({[4-(9H-Fluoren-9-yl)-1-piperazinyl]imino}methyl)-N,N-dimethylaniline 4-(dimethylamino)benzylidene Dimethylamino group 401.51* Electron-donating effects, basicity
4-(9H-Fluoren-9-yl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine 4-(methylsulfanyl)benzylidene Thioether group 409.56* Increased lipophilicity
4-(9H-Fluoren-9-yl)piperazin-1-amine None (free amine) Unmodified piperazine 265.35 Reduced steric hindrance
2-[3,5-Bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)acetamide Multiple fluorobenzylidene groups Fluorinated piperidone 481.49* Anticancer activity (evaluated)

*Calculated based on molecular formulas from evidence.

Key Observations:

Lipophilicity : The methylsulfanyl analog () exhibits higher lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Activity : The piperidone derivative () shows explicit anticancer evaluation, suggesting fluorinated imines are promising scaffolds for therapeutic development .

Crystallographic and Physicochemical Properties

  • Crystallization : Fluorinated compounds (e.g., ) often form stable crystals due to fluorine’s small size and strong intermolecular interactions (C–F⋯H or F⋯F contacts) .
  • Thermal Stability: The dimethylamino analog () may exhibit lower melting points due to reduced molecular symmetry compared to the fluorinated derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine, and what key steps ensure regioselectivity?

  • Methodology : The synthesis typically involves:

  • Step 1 : Mono-protection of piperazine using fluorenylmethyloxycarbonyl (Fmoc) groups to ensure regioselective functionalization .
  • Step 2 : Condensation of the protected piperazine with 2-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .
    • Critical Considerations : Use anhydrous conditions to avoid hydrolysis of the Schiff base. Monitor reaction progress via TLC to prevent over-substitution.

Q. How can researchers confirm the structural integrity of this compound, particularly the Schiff base linkage and fluorenyl substitution?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement of the fluorobenzylidene and fluorenyl groups .
  • FT-IR Spectroscopy : Confirm imine (C=N) stretch at ~1600–1650 cm1^{-1} and fluorenyl aromatic C–H vibrations .
  • 1H NMR^1 \text{H NMR} : Detect deshielded protons adjacent to the electron-withdrawing fluorine atom (δ ~7.3–8.2 ppm for aromatic regions) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm). Schiff bases are prone to hydrolysis under acidic conditions .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorenyl derivatives) .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight :

  • The electron-withdrawing fluorine atom increases electrophilicity of the imine (C=N), enhancing susceptibility to nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to predict reactive sites .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., hydrazine addition monitored by 1H NMR^1 \text{H NMR}) .

Q. What strategies can reconcile contradictory data on the compound’s biological activity across different assay systems?

  • Conflict Resolution Workflow :

  • Step 1 : Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives .
  • Step 2 : Perform dose-response curves (IC50_{50}) in parallel with a reference compound (e.g., cisplatin for cytotoxicity studies) .
  • Step 3 : Use molecular docking (AutoDock Vina) to assess target binding consistency across assay systems .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

  • In Silico Approach :

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to balance solubility and membrane permeability. Ideal logP for CNS drugs: 2–5 .
  • BBB Prediction : Apply the BOILED-Egg model (SwissADME) to predict passive diffusion. The fluorenyl group may enhance lipid bilayer interaction but reduce aqueous solubility .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via Schrödinger’s QikProp to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine
Reactant of Route 2
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4-(9H-fluoren-9-yl)-N-(2-fluorobenzylidene)piperazin-1-amine

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